
Lithium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is a chemical compound with the CAS Number: 2172601-16-8. It has a molecular weight of 211.07 . The compound is in the form of a powder and is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name for this compound is lithium 2- (3- (trifluoromethyl)pyridin-2-yl)acetate. The InChI code is 1S/C8H6F3NO2.Li/c9-8(10,11)5-2-1-3-12-6(5)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a powder and is typically stored at a temperature of 4 degrees Celsius . Its molecular weight is 211.07 .Aplicaciones Científicas De Investigación
Overview of Lithium in Scientific Research
Lithium-containing materials, including Lithium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate, play a significant role in various scientific research areas due to their unique chemical and physical properties. Lithium is essential in modern energy production and storage devices, highlighting its strategic importance and economic value. The search for efficient lithium extraction and utilization methods is crucial for sustainable development and technological advancement.
Lithium in Energy Storage Technologies
Lithium is a key component in energy storage technologies, particularly in lithium-ion batteries, which are pivotal for the electric vehicle industry and renewable energy storage systems. The demand for lithium has surged, driven by its exceptional cathode material properties in rechargeable batteries. Research focuses on developing novel methods for lithium recovery from mineral resources and spent lithium-ion batteries to ensure a sustainable supply chain and address environmental concerns associated with lithium extraction and disposal (P. Choubey et al., 2016; H. Li et al., 2019).
Lithium in Nanotechnology and Material Science
The development of nanostructured materials for lithium-ion batteries represents a significant area of research. These materials, including metal oxides, phosphides, sulfides, and carbon-based nanomaterials, offer improved electrochemical performance due to their high surface area, short lithium diffusion paths, and enhanced electrical conductivity. Nanoengineering approaches aim to optimize the electrochemical properties of lithium batteries, contributing to the advancement of high-energy-density and long-life battery systems (Subrahmanyam Goriparti et al., 2014).
Lithium's Role in Environmental and Health Applications
Besides energy storage, lithium compounds are investigated for their potential in environmental remediation, such as mitigating alkali-silica reaction (ASR) in concrete, and for health applications, including their use in treating bipolar disorder and neuroprotective effects. Research into the mechanisms by which lithium compounds interact with biological systems and materials can lead to innovative solutions for health and environmental challenges (X. Feng et al., 2005; A. Nassar et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
lithium;2-[3-(trifluoromethyl)pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2.Li/c9-8(10,11)5-2-1-3-12-6(5)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKJAGIEMPYGSQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(N=C1)CC(=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3LiNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2471528.png)

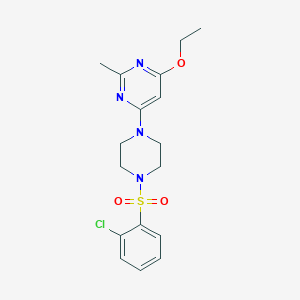
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2471532.png)



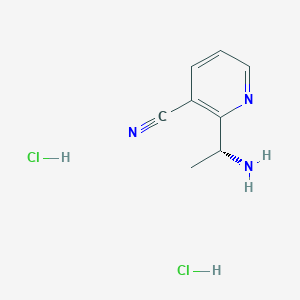
![2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide](/img/structure/B2471539.png)
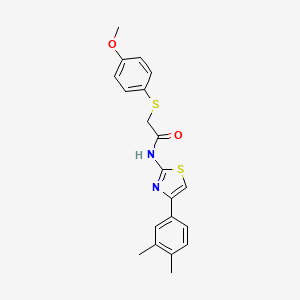
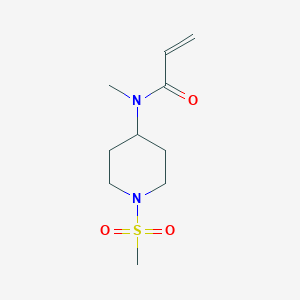
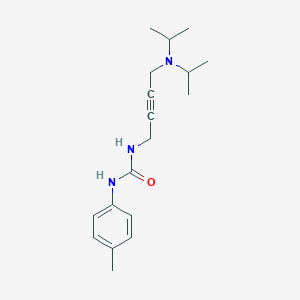
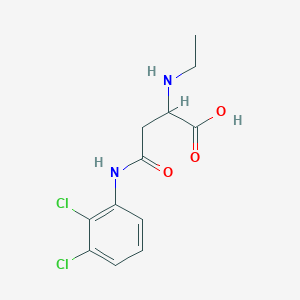
![N,N-diethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2471547.png)